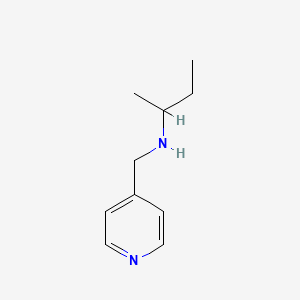

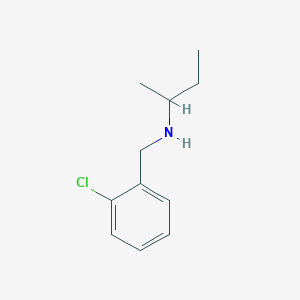

2-cyano-N-(2,5-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

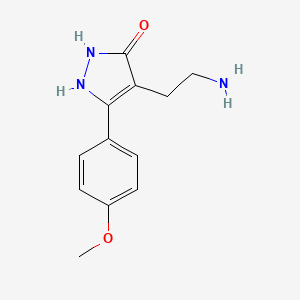

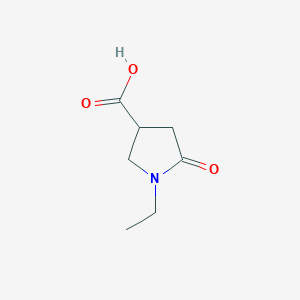

2-Cyano-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The structure of this compound contains a cyano group and an acetamide moiety attached to a dimethoxyphenyl ring, which allows for a range of chemical transformations. The compound's reactivity is pivotal for creating polyfunctionally substituted heterocyclic systems that are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. These functional groups are crucial for the compound's reactivity and its ability to form heterocyclic rings. The dimethoxyphenyl ring in 2-cyano-N-(2,5-dimethoxyphenyl)acetamide would contribute electron-donating effects, potentially influencing the reactivity and orientation of subsequent chemical reactions.

Chemical Reactions Analysis

Cyanoacetamide derivatives are known to undergo a variety of chemical reactions, leading to the formation of heterocyclic compounds. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are influenced by the nature of the substituents on the cyanoacetamide core and the reagents used. The diversity of the synthesized products from these reactions underscores the synthetic utility of cyanoacetamide derivatives in creating complex heterocyclic systems.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-cyano-N-(2,5-dimethoxyphenyl)acetamide are not detailed in the provided papers, cyanoacetamide derivatives generally exhibit properties that make them suitable intermediates in organic synthesis. These properties include stability under a range of reaction conditions and the ability to undergo reactions at different reactive sites on the molecule. The presence of the cyano and acetamide groups is likely to influence the solubility, boiling point, and melting point of the compound, as well as its reactivity towards nucleophiles and electrophiles.

科学的研究の応用

Synthesis of Complex Compounds

- A study by King (2007) describes the synthesis of (±)-crispine A through a cyclisation process involving N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, highlighting the utility of related compounds in complex organic syntheses (King, 2007).

Applications in Organic Chemistry and Material Science

- Chikaoka et al. (2003) discuss the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, emphasizing the potential of similar compounds in developing new organic materials (Chikaoka et al., 2003).

- Yermolayev et al. (2008) report the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide via enolate salts, illustrating the importance of cyanoacetamides in pharmaceutical synthesis (Yermolayev et al., 2008).

Antitumor Activity and Molecular Docking

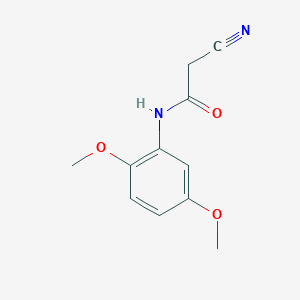

- Fahim et al. (2019) explore the antitumor activity of novel pyrimidiopyrazole derivatives, including 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide, offering insights into the potential medicinal applications of these compounds (Fahim et al., 2019).

Development of New Photoluminescent Materials

- Ekinci et al. (2000) investigate the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, providing evidence for a new class of photoluminescent materials, which indicates the broader applications of cyanoacetamides in material science (Ekinci et al., 2000).

Heterocyclic Synthesis

- Gouda et al. (2015) present a comprehensive survey on the preparation and chemical reactivity of 2-cyano- N -(2-hydroxyethyl) acetamide, highlighting its importance as an intermediate in synthesizing various heterocyclic systems (Gouda et al., 2015).

Enhancement of Molecular Imprinted Polymers

- Fahim and Abu-El Magd (2021) study the enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers, using compounds like 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, which underscores its applications in polymer science (Fahim & Abu-El Magd, 2021).

将来の方向性

特性

IUPAC Name |

2-cyano-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFAQZPGKBJSKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407726 |

Source

|

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

CAS RN |

113604-07-2 |

Source

|

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)